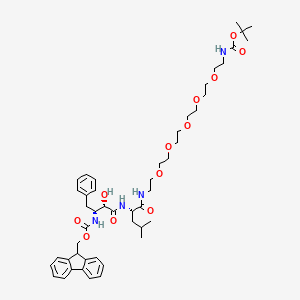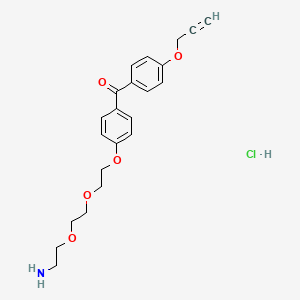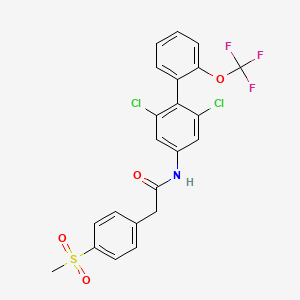
Cyclononanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclononanol is an organic compound with the molecular formula C₉H₁₈O. It belongs to the class of cycloalkanols, which are cyclic alcohols. This compound is characterized by a nine-membered carbon ring with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is a colorless liquid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclononanol can be synthesized through several methods. One common method involves the reduction of cyclononanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, where the carbonyl group (C=O) of cyclononanone is reduced to a hydroxyl group (OH).
Another method involves the hydrogenation of cyclononene in the presence of a metal catalyst such as palladium or platinum. This process converts the double bond in cyclononene to a single bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of cyclononene. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions, with the presence of a metal catalyst to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
Cyclononanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to cyclononanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The hydroxyl group is converted to a carbonyl group in this process.
Reduction: As mentioned earlier, cyclononanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting this compound with a halogenating agent like thionyl chloride (SOCl₂) can produce cyclononyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Cyclononanone
Reduction: this compound
Substitution: Cyclononyl chloride
Scientific Research Applications
Cyclononanol has several applications in scientific research across various fields:
Chemistry: this compound is used as a precursor in the synthesis of other chemical compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of cyclic alcohols on biological systems. It can serve as a model compound to investigate the interactions between alcohols and biological molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a building block in the synthesis of pharmaceutical compounds, particularly those that require a cyclic alcohol moiety.
Industry: this compound is used in the production of fragrances and flavors due to its distinct odor. It also serves as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclononanol involves its interaction with specific molecular targets and pathways. As a cyclic alcohol, this compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound may interact with enzymes and receptors, affecting their activity and leading to various physiological effects.
Comparison with Similar Compounds
Cyclononanol can be compared with other similar compounds, such as cyclopentanol and cyclohexanol. These compounds share a similar cyclic structure with a hydroxyl group but differ in the number of carbon atoms in the ring.
Cyclopentanol: A five-membered ring with a hydroxyl group. It is used in the synthesis of pharmaceuticals and as a solvent.
Cyclohexanol: A six-membered ring with a hydroxyl group. It is used in the production of nylon and as a solvent.
Uniqueness of this compound
This compound’s nine-membered ring structure makes it unique among cycloalkanols. This larger ring size can influence its chemical reactivity and physical properties, making it valuable in specific applications where other cycloalkanols may not be suitable.
List of Similar Compounds
- Cyclopentanol
- Cyclohexanol
- Cycloheptanol
- Cyclooctanol
Properties
CAS No. |
24469-56-5 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
cyclononanol |
InChI |
InChI=1S/C9H18O/c10-9-7-5-3-1-2-4-6-8-9/h9-10H,1-8H2 |
InChI Key |
UDEKCKABZJKCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)

![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)



![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)


![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)



![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
